molecular formula C7H6Cl2O B132187 2,4-Dichlorobenzyl alcohol CAS No. 1777-82-8

2,4-Dichlorobenzyl alcohol

カタログ番号: B132187
CAS番号: 1777-82-8
分子量: 177.02 g/mol
InChIキー: DBHODFSFBXJZNY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-Dichlorobenzyl alcohol (DCBA) is a chlorinated benzyl alcohol derivative with the molecular formula C₇H₆Cl₂O and a molecular weight of 177.03 g/mol . Its structure consists of a benzene ring substituted with chlorine atoms at the 2- and 4-positions and a hydroxyl group at the benzyl position . DCBA is widely used as an antiseptic and antimicrobial agent in over-the-counter (OTC) throat lozenges, often combined with amylmetacresol (AMC) to enhance efficacy against oropharyngeal pathogens .

DCBA exhibits low acute toxicity (oral LD₅₀ > 2,000 mg/kg in rats) and is considered safe for human use at recommended doses .

特性

IUPAC Name

(2,4-dichlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHODFSFBXJZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041362
Record name 2,4-Dichlorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Slightly Soluble
Record name Dichlorobenzyl alcohol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13269
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1777-82-8
Record name 2,4-Dichlorobenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1777-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichlorobenzenemethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001777828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichlorobenzyl alcohol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13269
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2,4-Dichlorobenzyl alcohol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15635
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dichlorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichlorobenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.646
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICHLOROBENZYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NKX3648J9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

55-58 ºC
Record name Dichlorobenzyl alcohol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13269
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

準備方法

Synthetic Routes and Reaction Conditions: Dichlorobenzyl alcohol is typically synthesized from 2,4-dichlorobenzyl chloride through a two-stage reaction. The first stage involves reacting 2,4-dichlorobenzyl chloride with a water-soluble salt of an organic acid in the presence of a phase transfer catalyst to form the 2,4-dichlorobenzyl ester of the organic acid. The second stage involves hydrolyzing this ester with a strong base to yield dichlorobenzyl alcohol .

Industrial Production Methods: The industrial production of dichlorobenzyl alcohol follows the same synthetic route as described above, ensuring high purity and yield. The process involves careful control of reaction conditions, including temperature and pH, to optimize the yield and minimize by-product formation .

化学反応の分析

反応の種類: ジクロロベンzylアルコールは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

生成される主な生成物:

4. 科学研究における用途

ジクロロベンzylアルコールは、科学研究において幅広い用途があります。

科学的研究の応用

Antiseptic Properties

2,4-Dichlorobenzyl alcohol is widely recognized for its antiseptic properties. It is commonly used in formulations aimed at reducing microbial load on skin and mucous membranes.

  • Mechanism of Action : DCBA acts by disrupting the cell membrane integrity of bacteria and fungi, leading to cell death. Its effectiveness against a broad spectrum of pathogens makes it a valuable ingredient in antiseptic products.
  • Formulations : DCBA is often combined with other agents, such as amylmetacresol (AMC), to enhance its antimicrobial efficacy. For instance, formulations containing both DCBA and AMC have been shown to be effective in treating sore throats by providing symptomatic relief and reducing inflammation .

Antiviral Applications

Recent studies have highlighted the potential of this compound in antiviral applications, specifically against viral infections such as HIV and SARS-CoV.

  • HIV Treatment : A notable patent describes the use of a formulation containing DCBA and AMC for the treatment or prevention of HIV infections. The combination has demonstrated virucidal activity, effectively inactivating HIV particles . This formulation can be administered via various routes including vaginal or rectal applications.
  • SARS-CoV Inhibition : Another patent indicates that DCBA can be used in pharmaceutical compositions aimed at preventing infections caused by SARS-associated coronavirus (SARS-CoV). The combination of DCBA with AMC has shown promise in inhibiting the virus's ability to infect host cells .

Throat Lozenges and Sprays

DCBA is also utilized in over-the-counter throat lozenges and sprays designed to alleviate symptoms associated with pharyngitis and other throat conditions.

  • Efficacy Studies : Clinical trials have demonstrated that throat lozenges containing DCBA significantly reduce throat soreness and provide pain relief . These products are typically well-tolerated by patients, making them a popular choice for symptomatic treatment.

Safety and Toxicology Studies

Safety assessments of this compound have been conducted to evaluate its potential toxicity.

  • Animal Studies : Research involving oral gavage studies in rats has indicated that while high doses can lead to irritation and lesions in the gastrointestinal tract, lower doses are generally well tolerated . The no-observed-effect level (NOEL) for certain adverse effects was established at 200 mg/kg body weight per day.
  • Ocular Irritation Tests : In ocular irritation tests, DCBA was shown to cause significant reactions in rabbits; however, these effects resolved within a few days post-treatment . Such studies are critical for determining safe usage levels in consumer products.

Summary Table of Applications

Application AreaDescriptionFormulation Examples
AntisepticBroad-spectrum antimicrobial activitySkin antiseptics
AntiviralTreatment/prevention of HIV and SARS infectionsVaginal/rectal formulations
Throat Lozenges/SpraysSymptomatic relief for sore throatLozenges containing DCBA and AMC
Safety/ToxicologyStudies indicate potential irritation but acceptable safety profile at low dosesVarious animal toxicity studies

作用機序

ジクロロベンzylアルコールは、抗菌、抗ウイルス、局所麻酔の特性を通じてその効果を発揮します。細菌やウイルスの細胞膜を破壊し、それらを不活性化します。 アミルメタクレゾールとの組み合わせで、風邪に関連するウイルスに対するウイルス殺作用を示しました . この化合物の局所麻酔特性は、のどの痛みの症状を和らげるのに役立ちます .

類似の化合物:

独自性: ジクロロベンzylアルコールは、抗菌作用と抗ウイルス作用の両方を持ち合わせており、口やのどの感染症の治療に非常に効果的である点で独特です。 アミルメタクレゾールとの組み合わせにより、その有効性が向上し、のどの痛みの症状を迅速に和らげます .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Isomers and Substituted Benzyl Alcohols

DCBA belongs to a broader class of chlorinated benzyl alcohols. Key structural analogs include:

Compound Substitution Pattern Molecular Formula Molecular Weight (g/mol) Key Properties
2,4-Dichlorobenzyl alcohol 2-Cl, 4-Cl, -CH₂OH C₇H₆Cl₂O 177.03 Antimicrobial, low toxicity, used in throat lozenges
3,4-Dichlorobenzyl alcohol 3-Cl, 4-Cl, -CH₂OH C₇H₆Cl₂O 177.03 Higher antimicrobial activity than DCBA but less studied for human use
2,6-Dichlorobenzyl alcohol 2-Cl, 6-Cl, -CH₂OH C₇H₆Cl₂O 177.03 Limited antimicrobial data; primarily a degradation product
3,4,5-Trichlorobenzyl alcohol 3-Cl, 4-Cl, 5-Cl, -CH₂OH C₇H₅Cl₃O 211.47 Most potent antimicrobial in vitro but lacks safety data for clinical use
4-Chloro-3,5-dimethylbenzyl alcohol 4-Cl, 3,5-(CH₃)₂, -CH₂OH C₁₀H₁₃ClO 184.66 Rapid bactericidal action; limited commercial applications

Key Observations :

  • Substitution pattern significantly impacts antimicrobial efficacy.
  • DCBA balances efficacy and safety, making it preferable for OTC products.
Physicochemical Properties
Property 2,4-DCBA 3,4-DCBA 2,6-DCBA Ethanol
Melting Point (°C) 55–58 Not reported Not reported -114
Boiling Point (°C) 268.4 Not reported Not reported 78
LogP (Octanol-Water) 2.24 ~2.3 (estimated) ~2.3 (estimated) -0.18
Water Solubility Low Low Low Miscible
Stability Oxidizes to 2,4-DCBZ Stable Stable Stable

Notes:

  • DCBA’s oxidation to 2,4-dichlorobenzaldehyde (2,4-DCBZ) during storage may reduce its efficacy in lozenges .
  • Higher logP values of dichlorinated analogs compared to ethanol correlate with better lipid membrane penetration, enhancing antimicrobial action .
Antimicrobial Activity
Compound MIC Against S. aureus (µg/mL) MIC Against C. albicans (µg/mL) Bactericidal Speed
2,4-DCBA 50–100 100–200 Moderate
3,4-DCBA 25–50 50–100 Fast
3,4,5-Trichlorobenzyl alcohol 10–25 25–50 Slow
Ethanol >1,000 >1,000 Immediate

Key Findings :

  • 3,4-DCBA shows faster bactericidal action than DCBA but is less studied in formulations .
  • Ethanol requires high concentrations (60–90%) for efficacy, whereas DCBA acts at lower doses (0.1–1% in lozenges) .

生物活性

2,4-Dichlorobenzyl alcohol (DCBA) is a compound with notable biological activity, particularly in the fields of antimicrobial and antiviral applications. This article explores its mechanisms of action, pharmacokinetics, and clinical efficacy based on diverse research findings.

Antimicrobial Activity
DCBA exhibits broad-spectrum antimicrobial properties. It has been shown to inhibit the growth of various microorganisms, including bacteria and viruses. Specifically, it demonstrates significant activity against Aggregatibacter actinomycetemcomitans and Porphyromonas gingivalis, which are associated with periodontal diseases . The mechanism underlying its antimicrobial action is thought to involve the disruption of microbial cell membranes and interference with metabolic processes.

Virucidal Properties
DCBA has been incorporated into formulations such as throat lozenges, where it acts as a virucidal agent against respiratory viruses, including influenza A and SARS-CoV . In vitro studies indicate that DCBA can reduce viral titers significantly during its residence time in the oral cavity, achieving reductions of up to 91% for certain viruses .

Pharmacokinetics

The pharmacokinetic profile of DCBA indicates rapid absorption and distribution. After administration, peak concentrations are reached within 3-4 minutes. It is primarily metabolized in the liver to hippuric acid and is excreted via renal pathways, with approximately 90% of the administered dose eliminated through urine . However, detailed studies on its volume of distribution, protein binding, and half-life remain limited.

Clinical Applications

DCBA is commonly used in throat lozenges for treating acute sore throat due to its antiseptic properties. A notable study evaluated the bactericidal activity of lozenges containing amylmetacresol and DCBA against oropharyngeal pathogens implicated in pharyngitis. Results showed a greater than 3 log10 reduction in colony-forming units (CFUs) for pathogens such as Streptococcus pyogenes within one minute of exposure .

Table 1: Bactericidal Activity Against Common Pathogens

PathogenLog10 Reduction (CFU/mL)Time Point
S. pyogenes5.7 ± 0.11 minute
H. influenzae6.1 ± 0.11 minute
A. haemolyticum6.5 ± 0.01 minute
Fusobacterium necrophorum6.5 ± 0.01 minute
S. dysgalactiae6.3 ± 0.05 minutes
M. catarrhalis5.0 ± 0.95 minutes
S. aureus3.5 ± 0.110 minutes

Case Studies

In a clinical setting, a randomized double-blind study assessed the efficacy of lozenges containing DCBA for symptomatic relief in patients with sore throat caused by viral infections. The results indicated that patients experienced significant reductions in throat pain and discomfort compared to placebo groups .

Another study highlighted the virucidal effects of DCBA against respiratory syncytial virus (RSV) and human parainfluenza virus type 2 (HPIV2), demonstrating effective inactivation at various concentrations and pH levels . This suggests potential for DCBA in formulations aimed at preventing respiratory infections.

Safety and Toxicity

Toxicological evaluations indicate that DCBA has a favorable safety profile when used as directed. Overdose studies in animal models suggest that while systemic overdose may lead to transient central nervous system stimulation followed by depression, no significant fertility or mutagenicity effects have been observed . The reported LD50 for oral administration in rats is approximately 2.7 g/kg .

Q & A

Q. What are the established synthetic routes for 2,4-dichlorobenzyl alcohol, and what critical parameters influence yield and purity?

The synthesis of this compound (CAS 1777-82-8) typically involves chlorination reactions. One method starts with benzyl alcohol under hydrochloric acid catalysis, where chlorine gas is introduced to achieve selective substitution at the 2- and 4-positions of the benzene ring . Another approach uses 2,4-dichlorobenzoic acid as a precursor, involving esterification with methanol and sulfuric acid, followed by hydrolysis and recrystallization . Key parameters include reaction temperature (reflux conditions), acid catalyst concentration, and purification steps (e.g., recrystallization in ethanol) to achieve yields up to 65% . Impurities often arise from incomplete chlorination or side reactions, necessitating chromatographic or spectroscopic validation (e.g., GC-MS) .

Q. How can the structural and physicochemical properties of this compound be characterized?

The compound (C₇H₆Cl₂O, MW 177.03) is a crystalline solid with a melting point of 55–58°C and a boiling point of ~268°C . Structural confirmation relies on:

  • NMR : To identify chlorine substitution patterns on the aromatic ring and the hydroxymethyl group.
  • Mass spectrometry (MS) : For molecular weight validation (m/z 175.98 for [M-H]⁻) .
  • X-ray crystallography : To resolve spatial arrangements, particularly the orientation of Cl atoms and the hydroxyl group .
  • Chromatography (HPLC/GC) : To assess purity and detect byproducts like 3,5-dichloro isomers .

Q. What safety protocols are essential when handling this compound in laboratory settings?

The compound is classified as harmful if inhaled (H333), ingested (H303), or absorbed through the skin (H313) . Key precautions include:

  • Using fume hoods and PPE (gloves, goggles) to avoid exposure.
  • Storing waste in sealed containers for professional disposal to prevent environmental contamination .
  • Monitoring airborne concentrations via gas detectors due to its volatility (vapor pressure: 0.0065 mmHg at 25°C) .

Advanced Research Questions

Q. How can experimental designs differentiate between bactericidal and bacteriostatic effects of this compound?

To distinguish these modes of action:

  • Time-kill assays : Expose bacterial cultures (e.g., Staphylococcus aureus) to varying concentrations (0.1–10 mM) and measure viability over 24 hours. Bactericidal activity shows ≥3-log reduction in CFU/mL within 6 hours .
  • Post-exposure subculture : Transfer treated cells to fresh media; growth resumption indicates bacteriostatic effects .
  • Control comparisons : Include known bactericidal (e.g., ethanol) and bacteriostatic (e.g., chloramphenicol) agents .

Q. How do discrepancies in reported antiviral efficacy across studies arise, and how can they be resolved?

Variations in antiviral activity (e.g., against HIV or influenza) may stem from:

  • Viral strain differences : Susceptibility to chlorinated benzyl alcohols varies by viral envelope composition .
  • Cell model limitations : Primary vs. immortalized cells may metabolize the compound differently, altering effective concentrations .
  • Methodological inconsistencies : Standardize assays (e.g., plaque reduction, RT-qPCR) and use EC₅₀ values normalized to cytotoxicity (CC₅₀) . Meta-analyses of dose-response curves can reconcile conflicting data .

Q. What strategies address challenges in quantifying this compound in complex biological matrices?

Analytical hurdles include low volatility and matrix interference. Solutions involve:

  • Derivatization : Convert the hydroxyl group to a trimethylsilyl ether for enhanced GC-MS sensitivity .
  • SPME-GC-MS/MS : Sequential direct-immersion/headspace solid-phase microextraction improves detection limits (ng/mL range) in saliva or plasma .
  • Internal standards : Use deuterated analogs (e.g., 2,4-dichlorobenzyl-d₄ alcohol) for accurate quantification .

Q. How does the chlorination pattern influence the biological activity of benzyl alcohol derivatives?

Comparative studies show:

  • 2,4-dichloro substitution : Maximizes antimicrobial potency due to optimal lipophilicity (LogP = 2.24), enhancing membrane penetration .
  • 3,5-dichloro analogs : Exhibit lower antifungal activity, possibly due to steric hindrance at the target site .
  • Monochloro derivatives : Reduced efficacy, confirming dual Cl atoms are critical for disrupting microbial enzymes .

Data Contradictions and Validation

Q. How should researchers reconcile conflicting toxicity data between in vitro and in vivo studies?

While this compound shows low acute toxicity in rodents (LD₅₀ > 2000 mg/kg) , in vitro cytotoxicity (e.g., HeLa cells) may overstate risks due to:

  • Metabolic detoxification : Hepatic glucuronidation in vivo reduces bioavailability .
  • Exposure duration : Short-term use in throat lozenges minimizes systemic absorption .
  • Species-specific differences : Use human-derived organoids or primary cells to improve translatability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichlorobenzyl alcohol
Reactant of Route 2
2,4-Dichlorobenzyl alcohol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。